2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate 2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Brand Name: Vulcanchem
CAS No.: 670259-38-8
VCID: VC0491832
InChI: InChI=1S/C20H15NO5/c1-25-10-11-26-20(24)15-14-8-4-5-9-21(14)17-16(15)18(22)12-6-2-3-7-13(12)19(17)23/h2-9H,10-11H2,1H3
SMILES: COCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C20H15NO5
Molecular Weight: 349.3g/mol

2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

CAS No.: 670259-38-8

Main Products

VCID: VC0491832

Molecular Formula: C20H15NO5

Molecular Weight: 349.3g/mol

2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate - 670259-38-8

CAS No. 670259-38-8
Product Name 2-Methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Molecular Formula C20H15NO5
Molecular Weight 349.3g/mol
IUPAC Name 2-methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Standard InChI InChI=1S/C20H15NO5/c1-25-10-11-26-20(24)15-14-8-4-5-9-21(14)17-16(15)18(22)12-6-2-3-7-13(12)19(17)23/h2-9H,10-11H2,1H3
Standard InChIKey WRYNDYVAOHNQGE-UHFFFAOYSA-N
SMILES COCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Canonical SMILES COCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
PubChem Compound 2138762
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator